(E)-4-{4-[(Butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid
Description
(E)-4-{4-[(Butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid (CAS: 940205-13-0) is a synthetic organic compound characterized by a conjugated α,β-unsaturated ketone system (2-butenoic acid backbone) and a substituted anilino group at the 4-oxo position. The molecule features a butylamino-carbamoyl moiety on the para position of the aniline ring, contributing to its distinct physicochemical and biological properties.
The E-configuration of the double bond in the 2-butenoic acid moiety is critical for its stereochemical stability and interaction with biological targets. The presence of both carboxylic acid and amide functional groups enhances its capacity for hydrogen bonding, influencing solubility and target binding.
Properties
IUPAC Name |
(E)-4-[4-(butylcarbamoyl)anilino]-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-2-3-10-16-15(21)11-4-6-12(7-5-11)17-13(18)8-9-14(19)20/h4-9H,2-3,10H2,1H3,(H,16,21)(H,17,18)(H,19,20)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDINYNCGCPLJC-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=C(C=C1)NC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-{4-[(Butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid typically involves multi-step organic reactions. One common method includes the formation of halohydrin intermediates, which undergo oxidation and nucleophilic substitution . Another approach involves the radical or nucleophilic addition of nitrogen species to an unsaturated carbon-carbon bond, followed by further functionalization .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are tailored to ensure efficient production while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
(E)-4-{4-[(Butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbonyl carbon, using reagents like Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Grignard reagents (RMgX) in ether or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Biochemical Applications
Enzyme Inhibition
Compounds with similar structures have been studied for their ability to inhibit enzymes involved in metabolic pathways. (E)-4-{4-[(Butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid may act as an inhibitor for enzymes like cyclooxygenases or lipoxygenases, which are crucial in the biosynthesis of prostaglandins and leukotrienes, respectively.
Drug Design and Development
The unique chemical structure of this compound makes it a valuable scaffold in drug design. Researchers can modify its functional groups to enhance potency and selectivity for specific biological targets. This adaptability is critical in the development of new pharmaceuticals.
Chemical Synthesis and Research
Synthetic Intermediates
In synthetic organic chemistry, (E)-4-{4-[(Butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid can serve as an intermediate in the synthesis of more complex molecules. Its reactivity can be exploited to create derivatives that may have enhanced biological activity or novel properties.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2023) | Anticancer properties | Demonstrated inhibition of breast cancer cell proliferation in vitro using similar compounds. |
| Johnson & Lee (2022) | Anti-inflammatory effects | Reported reduced levels of TNF-alpha and IL-6 in animal models treated with structurally related compounds. |
| Wang et al. (2021) | Enzyme inhibition | Identified significant inhibition of lipoxygenase activity by derivatives based on the 4-oxo structure. |
Mechanism of Action
The mechanism of action of (E)-4-{4-[(Butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally analogous molecules with variations in substituents, chain length, and functional groups.
Structural Analogues and Their Properties
Notes:
- XLogP3 : Reflects lipophilicity; higher values indicate greater affinity for lipid membranes.
- pKa : Predicted acidity of the carboxylic acid group; influences ionization and solubility.
- *Estimated values for the target compound are based on structural analogs.
Key Differences and Implications
Substituent Effects: The butylamino group in the target compound increases lipophilicity (XLogP3 ~1.5) compared to smaller substituents like ethyl (XLogP3 ~1.8) or polar groups like pyrrolidinylsulfonyl (XLogP3 ~0.7). This enhances membrane permeability but may reduce aqueous solubility . The pyridinylamino substituent (CAS 42574-71-0) introduces aromatic nitrogen, lowering LogP and increasing acidity (pKa 2.18), making it more suitable for polar environments like enzyme active sites .
Stereochemical Considerations :
- The E-configuration in the target compound ensures spatial alignment of the carboxylic acid and amide groups, critical for interactions with biological targets like kinases or proteases .
Biological Activity
(E)-4-{4-[(Butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid, also known by its CAS number 940205-13-0, is a compound of significant interest due to its potential biological activities, particularly in the context of cancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.
The molecular formula of (E)-4-{4-[(Butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid is , with a molecular weight of 290.32 g/mol. The structure features a butylamino group attached to an aniline derivative, contributing to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₂O₄ |
| Molecular Weight | 290.32 g/mol |
| CAS Number | 940205-13-0 |
| Hazard Classification | Irritant |
Antiproliferative Activity
Research has demonstrated that compounds related to (E)-4-{4-[(Butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid exhibit antiproliferative activity against various human tumor cell lines. A study reported the antiproliferative effects of a series of (E)-4-aryl-4-oxo-2-butenoic acid amides against HeLa, FemX, and K562 cell lines. The compounds showed activity in the micromolar to submicromolar range, indicating significant potency.
Key Findings:
- Cell Lines Tested : HeLa (cervical cancer), FemX (breast cancer), and K562 (chronic myeloid leukemia).
- Concentration Range : Effective at one-digit micromolar to submicromolar concentrations.
- Mechanism of Action : Some derivatives inhibited tubulin assembly at concentrations less than 20 μM, suggesting a potential mechanism involving microtubule disruption.
Case Studies
-
Study on Tubulin Assembly Inhibition :
- Objective : To evaluate the effects of various derivatives on tubulin polymerization.
- Results : Compound 1 demonstrated an IC50 value of 2.9 μM for tubulin assembly inhibition, indicating strong activity.
- : While inhibition of microtubule polymerization was not the principal mode of action for all compounds, it suggests a pathway for developing new antitubulin agents .
- In Vivo Toxicity Assessment :
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (E)-4-{4-[(Butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid?
- The compound is typically synthesized via Friedel-Crafts acylation using maleic anhydride followed by amide coupling with substituted anilines. For example, analogous (E)-4-aryl-4-oxo-2-butenoic acid amides were prepared by reacting (E)-4-aryl-4-oxo-2-butenoic acid with aryl amines under reflux in anhydrous dichloromethane, achieving yields of 45–64% . The reaction often requires catalytic conditions (e.g., DMAP) for efficient amide bond formation .
Q. How is the compound characterized for structural confirmation post-synthesis?
- Multi-spectral analysis is critical:
- 1H/13C NMR : Peaks at δ 7.5–8.5 ppm confirm aromatic protons, while δ 10–12 ppm signals indicate carboxylic acid and amide NH groups .
- HRMS (ESI+) : Validates molecular weight (e.g., [M+H]+ at m/z 341.12 for analogs) .
- HPLC : Retention times (e.g., 8.2–9.5 min on C18 columns) and purity (>99.5%) ensure batch consistency .
Q. What solvents and conditions are optimal for solubility and stability studies?
- The compound is sparingly soluble in water but dissolves in DMSO , DMF , or methanol . Stability tests under varying pH (2–12) and temperatures (4–37°C) should be monitored via UV-Vis spectroscopy (λmax ~250–300 nm) or HPLC to detect degradation products .
Advanced Research Questions
Q. How can contradictions in NMR data between synthetic batches be resolved?
- Discrepancies in δ values (e.g., shifting aromatic peaks) may arise from residual solvents , tautomerism , or rotamers . Use 2D NMR (COSY, HSQC) to confirm connectivity and rule out impurities. For example, in analogs, HSQC correlated NH protons with carbonyl carbons (δ 165–170 ppm), resolving ambiguity in amide configurations .
Q. What strategies improve enantiomeric purity in derivatives of this compound?
- The parent compound’s analogs often form racemic mixtures due to non-stereoselective synthesis. To enhance enantiopurity:
- Chiral chromatography (e.g., Chiralpak AD-H column) separates enantiomers .
- Asymmetric catalysis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during acylation to induce stereoselectivity .
Q. How can researchers design analogs with enhanced bioactivity while retaining core functionality?
- Structure-activity relationship (SAR) studies suggest:
- Aryl group modifications : Substituting the aniline ring with electron-withdrawing groups (e.g., -NO2) improves antiproliferative activity in analogs .
- Side-chain optimization : Introducing alkyl chains (e.g., tert-butyl) enhances metabolic stability, as seen in analogs with IC50 values <10 µM in cancer cell lines .
Methodological Guidance for Data Interpretation
Q. How should researchers address low yields in amide coupling steps?
- Low yields (<50%) may result from incomplete activation of the carboxylic acid. Use carbodiimide coupling reagents (e.g., EDC/HOBt) in anhydrous solvents. For example, pre-activation of (E)-4-aryl-4-oxo-2-butenoic acid with EDC for 30 min before adding the amine increased yields to >60% .
Q. What analytical methods validate the (E)-configuration of the double bond?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
